N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a pyrazole ring, a methylsulfonyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Piperidinecarboxamide Moiety: This can be synthesized by reacting piperidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidinecarboxamide with a methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or benzyl derivatives.
Scientific Research Applications
N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The fluorobenzyl group and pyrazole ring are crucial for binding to these targets, while the methylsulfonyl group enhances the compound’s solubility and stability. The piperidinecarboxamide moiety is involved in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
- N~3~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Uniqueness
N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to the position of the fluorine atom on the benzyl group, which can significantly influence its binding affinity and selectivity towards biological targets. This positional variation can lead to differences in biological activity and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-26(24,25)22-8-4-6-14(11-22)17(23)20-15-9-19-21(12-15)10-13-5-2-3-7-16(13)18/h2-3,5,7,9,12,14H,4,6,8,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSJGZRCWXQHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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